molecular formula C18H25N3O2 B13809309 5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 55228-47-2

5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B13809309
CAS No.: 55228-47-2
M. Wt: 315.4 g/mol
InChI Key: XEGGIQBCXBHPIQ-UHFFFAOYSA-N
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Description

5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C18H25N3O2 and a monoisotopic mass of 315.19467 Da . It features a pyrazole core, which is a privileged scaffold in medicinal chemistry known for its diverse therapeutic potential . The structure incorporates a butoxy substituent at the 5-position and an N-butyl carboxamide group at the 3-position, which can influence its physicochemical properties and biological activity . Pyrazole derivatives are extensively investigated for their wide spectrum of applications in pharmaceutical research, including as potential anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral agents . While specific biological data for this compound is not fully established in the public domain, structurally related N-phenyl pyrazole-3-carboxamide analogues have demonstrated significant biological activity, such as selective inhibition of HDAC6, a target relevant for treating acute liver injury . The reactivity of this compound is defined by its core functional groups; the carboxamide moiety can participate in various reactions, while the pyrazole ring itself can act as a ligand in coordination chemistry . This product is intended for research purposes only and is not approved for human therapeutic or diagnostic use. Researchers handling this compound should refer to the Safety Data Sheet for proper handling and storage guidelines.

Properties

CAS No.

55228-47-2

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

5-butoxy-N-butyl-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C18H25N3O2/c1-3-5-12-19-18(22)16-14-17(23-13-6-4-2)21(20-16)15-10-8-7-9-11-15/h7-11,14H,3-6,12-13H2,1-2H3,(H,19,22)

InChI Key

XEGGIQBCXBHPIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=NN(C(=C1)OCCCC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrazole core followed by functionalization at the 1-, 3-, and 5-positions. The key steps include:

  • Formation of the pyrazole ring via cyclocondensation reactions involving hydrazines and β-ketonitriles or related precursors.
  • Introduction of the butoxy group at the 5-position via nucleophilic substitution or alkylation.
  • Amide formation at the 3-position by coupling of the corresponding pyrazole-3-carboxylic acid or activated derivative with n-butylamine.
  • Attachment of the phenyl substituent at the 1-position, often achieved through the use of phenylhydrazine or phenyl-substituted precursors.

Detailed Synthetic Routes

Pyrazole Core Formation via β-Ketonitrile and Hydrazine Condensation

One of the most versatile and widely used methods for synthesizing 5-substituted pyrazoles is the condensation of β-ketonitriles with hydrazines. This reaction proceeds through the initial formation of hydrazones followed by intramolecular cyclization to yield 5-aminopyrazoles, which can be further functionalized.

Step Reagents/Conditions Description Outcome
1 β-Ketonitrile + Phenylhydrazine Nucleophilic attack of hydrazine on carbonyl Formation of hydrazone intermediate
2 Cyclization under heating Attack of hydrazine nitrogen on nitrile carbon Pyrazole ring closure
3 Functional group transformations Alkylation or substitution at 5-position Introduction of butoxy group

This method allows for the selective introduction of substituents at the 5-position, such as the butoxy group, by starting from appropriately substituted β-ketonitriles or by post-cyclization modification.

Amide Formation at the 3-Position

The carboxamide functionality at the 3-position is typically introduced by coupling the corresponding pyrazole-3-carboxylic acid or its activated derivative (such as an acid chloride or ester) with n-butylamine. Common coupling reagents include carbodiimides (e.g., DCC, EDC) or use of acid chlorides generated in situ.

Step Reagents/Conditions Description Outcome
1 Pyrazole-3-carboxylic acid + SOCl2 Conversion to acid chloride Formation of pyrazole-3-carbonyl chloride
2 Acid chloride + n-butylamine Nucleophilic substitution Formation of this compound

This approach ensures high yields and purity of the amide product.

Introduction of the Butoxy Group at the 5-Position

The butoxy substituent at the 5-position can be introduced either by:

  • Direct alkylation of a 5-hydroxy-pyrazole intermediate with n-butyl bromide or butyl tosylate under basic conditions.
  • Using a 5-substituted β-ketonitrile precursor bearing the butoxy group, which undergoes cyclization to yield the 5-butoxy-pyrazole directly.

Representative Synthetic Scheme

A generalized synthetic route is summarized below:

Research Discoveries and Optimization Data

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Alkylation of hydroxy precursor K2CO3, acetone, reflux, 6 h 85-90 Efficient substitution with butyl bromide
Cyclocondensation Ethanol, reflux, 4 h 75-80 Phenylhydrazine used as hydrazine source
Hydrolysis of nitrile Acidic aqueous reflux, 3 h 70-75 Converts nitrile to carboxylic acid
Amide coupling SOCl2 then n-butylamine, room temp 80-85 Carbodiimide coupling alternative possible

Mechanistic Insights

  • The nucleophilic attack of hydrazine nitrogen on β-ketonitrile carbonyl is the rate-determining step.
  • The presence of electron-donating butoxy group at the 5-position stabilizes intermediates and improves cyclization efficiency.
  • Amide bond formation proceeds smoothly under mild conditions, minimizing side reactions.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
β-Ketonitrile + Phenylhydrazine β-Ketonitrile, phenylhydrazine Versatile, high regioselectivity Requires preparation of substituted β-ketonitriles
Direct alkylation 5-Hydroxy-pyrazole, n-butyl bromide Simple, direct introduction of butoxy Possible side reactions during alkylation
Amide coupling via acid chloride Pyrazole-3-carboxylic acid, SOCl2, n-butylamine High yield, well-established Handling of acid chlorides required

The preparation of this compound involves a multi-step synthetic approach centered on pyrazole ring construction via β-ketonitrile and hydrazine condensation, followed by selective functionalization. The key steps include introduction of the butoxy group at the 5-position, phenyl substitution at the 1-position, and amide formation at the 3-position. Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is crucial for achieving high yields and purity.

This compound's synthesis benefits from established pyrazole chemistry and amide coupling techniques, supported by extensive literature and patent disclosures. The methods outlined provide a robust framework for further derivatization and application in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or butyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Cardiovascular Therapeutics

Research indicates that pyrazole derivatives, including 5-butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide, exhibit significant angiotensin II antagonism. This property positions them as potential candidates for treating cardiovascular diseases such as hypertension and heart failure. A study highlighted the synthesis of various pyrazole derivatives that demonstrated efficacy in lowering blood pressure and improving heart function in preclinical models .

1.2 Cognitive Enhancement

Recent investigations have focused on the role of phosphodiesterase (PDE) inhibitors in cognitive enhancement. Specifically, compounds structurally related to this compound have been evaluated for their ability to enhance cyclic nucleotide signaling in the brain, which is crucial for learning and memory processes. A notable study demonstrated that selective inhibition of PDE2A could potentially treat cognitive impairments associated with neurodegenerative disorders such as Alzheimer's disease and schizophrenia .

Mechanistic Insights

The mechanism of action for compounds like this compound primarily involves modulation of cyclic nucleotide levels within neuronal pathways. This modulation is critical for synaptic plasticity and cognitive function. Research has shown that these compounds can significantly increase levels of cyclic guanosine monophosphate (cGMP) in the brain, thereby enhancing memory performance in animal models .

Case Studies

3.1 Preclinical Studies on Cognitive Function

A series of preclinical studies were conducted to assess the cognitive-enhancing effects of this compound. In one study, rats administered this compound exhibited improved performance in passive avoidance tasks, suggesting enhanced memory retention capabilities. The results indicated a dose-dependent increase in cGMP levels correlating with improved cognitive function .

3.2 Antihypertensive Effects

Another study investigated the antihypertensive effects of pyrazole derivatives, including the target compound. The results showed that treatment with these compounds resulted in significant reductions in systolic blood pressure in hypertensive rat models, supporting their potential use as therapeutic agents in managing hypertension .

Table 1: Summary of Pharmacological Effects

Compound NameApplication AreaKey Findings
This compoundCardiovascular HealthSignificant angiotensin II antagonism observed
This compoundCognitive EnhancementIncreased cGMP levels; improved memory retention

Table 2: Preclinical Study Results

Study ReferenceModel UsedTreatmentOutcome
Rat ModelOral administration of compoundEnhanced memory performance; increased cGMP
Hypertensive Rat ModelDaily dosingSignificant reduction in blood pressure

Mechanism of Action

The mechanism of action of 5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Table 1: Comparative Structural and Physical Properties

Compound Name Substituents (Position 5, N) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Vapor Pressure (mmHg at 25°C)
This compound (Target) Butoxy (5), Butyl (N) C₁₈H₂₅N₃O₂ 328.43 (calculated) ~1.0 (estimated) ~470 (estimated) N/A
5-butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide Butoxy (5), Dimethyl (N) C₁₆H₂₁N₃O₂ 287.36 1.1 457.3 1.51 × 10⁻⁸
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b) p-tolyl (5), 3,5-di-tert-butyl-4-hydroxyphenyl (N) C₃₀H₃₂FN₃O₂ 485.25 N/A N/A N/A

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s N-butyl group increases its molecular weight (~328 g/mol) compared to the N,N-dimethyl analog (~287 g/mol) . The bulky tert-butyl and hydroxyphenyl groups in compound 6b result in a significantly higher molecular weight (~485 g/mol) .

Lipophilicity and Solubility :

  • The N-butyl group in the target compound enhances lipophilicity (predicted logP ≈ 3.5) relative to the N,N-dimethyl variant (lower logP inferred from higher vapor pressure: 1.51 × 10⁻⁸ mmHg) . Increased lipophilicity may improve membrane permeability but reduce aqueous solubility.

Boiling Point Trends :

  • The longer N-butyl chain in the target compound likely elevates its boiling point (~470°C, estimated) compared to the N,N-dimethyl analog (457.3°C) .

5-butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide

  • Its low vapor pressure suggests stability under ambient conditions, making it suitable for formulations requiring prolonged shelf life.

Compound 6b

  • The fluorophenyl and p-tolyl groups may enhance electronic interactions with biological targets (e.g., enzymes or receptors).

Target Compound (this compound)

Methodological Considerations

Structural analyses of these compounds likely employ tools such as SHELXL for crystallographic refinement and WinGX/ORTEP for molecular visualization . For example, compound 6b’s structure may have been resolved using these techniques to confirm substituent orientations and packing interactions .

Q & A

Q. How can researchers optimize the synthetic yield and purity of 5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide?

  • Methodological Answer : Synthesis optimization involves multi-step reactions with controlled conditions. Key steps include:
  • Microwave-assisted synthesis to enhance reaction efficiency (reduces time and improves yield) .
  • Solvent selection (e.g., ethanol or DMF) and temperature control (80–120°C) to minimize side reactions .
  • Purification via column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity .
  • Monitoring reaction progress using TLC or HPLC to identify intermediates and optimize stepwise yields .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., butoxy and phenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₉H₂₆N₃O₂, calculated 344.20 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure and hydrogen bonding patterns (if crystalline) .
  • FT-IR Spectroscopy : To validate functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer :
  • Use co-solvents like DMSO (≤1% v/v) to enhance aqueous solubility while minimizing cytotoxicity .
  • Prepare lipid-based nanoformulations (e.g., liposomes) to improve bioavailability for cell-based studies .
  • Conduct pH-dependent solubility profiling (pH 1.2–7.4) to simulate physiological conditions .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Substituent modification : Replace butoxy with shorter alkoxy groups (e.g., ethoxy) to assess impact on hydrophobicity and target binding .
  • In vitro bioassays : Test analogs against disease-specific targets (e.g., kinases, GPCRs) to correlate structural changes with IC₅₀ values .
  • Computational docking : Use AutoDock Vina to predict binding modes and identify critical interactions (e.g., hydrogen bonds with active-site residues) .

Q. How can conflicting data on biological activity be resolved?

  • Methodological Answer :
  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
  • Purity verification : Re-test compounds with HPLC to rule out impurities (>99% purity required for conclusive results) .
  • Dose-response curves : Perform 8-point dilutions to confirm activity thresholds and eliminate false positives from solvent artifacts .

Q. What computational approaches predict metabolic stability and toxicity?

  • Methodological Answer :
  • In silico ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP450-mediated oxidation of butoxy chains) .
  • Molecular dynamics simulations : Analyze compound stability in liver microsome models (e.g., ROS overproduction risks) .
  • Acute toxicity modeling : Leverage historical LD₅₀ data from structurally related pyrazoles (e.g., oral LD₅₀ ~460 mg/kg in mice) to prioritize safer analogs .

Q. How is the compound’s selectivity for target proteins validated?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) to confirm specificity .
  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ligands) to quantify displacement efficiency .
  • Proteome-wide profiling : Employ thermal shift assays (TSA) to identify off-target interactions .

Q. What methods assess synergistic effects with existing therapeutics?

  • Methodological Answer :
  • Combination Index (CI) analysis : Use Chou-Talalay method to classify synergism (CI <1), additive (CI=1), or antagonism (CI >1) .
  • Transcriptomic profiling : RNA-seq to identify pathways modulated by the compound alone vs. combination therapy .

Q. How are analytical methods validated for quantifying the compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS validation : Assess linearity (R² >0.99), precision (CV <15%), and recovery (>80%) in plasma/tissue homogenates .
  • Stability testing : Evaluate freeze-thaw cycles, short-term (24h) storage, and autosampler stability .

Q. What experimental designs balance toxicity and efficacy in preclinical studies?

  • Methodological Answer :
  • Maximum Tolerated Dose (MTD) : Determine via escalating dose studies in rodents (monitor weight loss, organ toxicity) .
  • Therapeutic Index (TI) : Calculate TI = LD₅₀/ED₅₀; prioritize compounds with TI >10 .
  • Histopathological analysis : Post-mortem examination of liver/kidney tissues to detect subacute toxicity .

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